6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine
Overview
Description
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C10H9ClN4. It is known for its unique structure, which includes a chlorine atom attached to a pyridinylmethyl group.
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit multiple receptor tyrosine kinases .
Biochemical Pathways
Similar compounds have been found to affect pathways related to mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine. It’s worth noting that factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Biochemical Analysis
Biochemical Properties
6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. These binding interactions often involve hydrogen bonds and hydrophobic interactions . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to reduced efficacy or altered effects on cellular function. Long-term studies have shown that it can have lasting impacts on cellular processes, even after the compound has degraded .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the levels of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 6-Chloro-N-(3-pyridinylmethyl)-2-pyridinamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the reaction of 6-chloro-2-pyridinamine with 3-pyridinylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature, often around 80-100°C, to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates for various diseases.
Biological Studies: The compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemicals for industrial purposes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-pyridinylmethyl)-2-pyrazinamine
- 6-Chloro-2-pyridinamine
- 3-Pyridinylmethyl chloride
Uniqueness
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner compared to similar compounds. Its chlorine atom and pyridinylmethyl group confer unique chemical properties that make it valuable in various research applications .
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-4-1-5-11(15-10)14-8-9-3-2-6-13-7-9/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZXGXWRRVBSFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248144 | |
Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-38-9 | |
Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloro-2-pyridinyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601248144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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